molecular formula C8H19NO2Si B1439153 (Trimethylsilyl)carbamic acid tert-butyl ester CAS No. 238096-95-2

(Trimethylsilyl)carbamic acid tert-butyl ester

Cat. No. B1439153
CAS RN: 238096-95-2
M. Wt: 189.33 g/mol
InChI Key: OQXUKTHUNOHNCG-UHFFFAOYSA-N
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Description

“(Trimethylsilyl)carbamic acid tert-butyl ester” is a chemical compound that is extensively used in scientific research. It acts as a protective group for amines and can be employed in the synthesis of various organic compounds, facilitating drug discovery and materials science. The carbamate group is a key structural motif in many approved drugs and prodrugs . There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety .


Synthesis Analysis

Carbamate-bearing molecules play an important role in modern drug discovery and medicinal chemistry . Organic carbamates (or urethanes) are structural elements of many approved therapeutic agents . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry . This is mainly due to their chemical stability and capability to permeate cell membranes .


Molecular Structure Analysis

Structurally, the carbamate functionality is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .


Chemical Reactions Analysis

Another unique feature of carbamates is their ability to modulate inter- and intramolecular interactions with the target enzymes or receptors . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .


Physical And Chemical Properties Analysis

The carbamate group is a key structural motif in many approved drugs and prodrugs . There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety .

Scientific Research Applications

Use as a Protecting Group in Organic Synthesis

This compound is often used as a protecting group in organic synthesis . It provides stability to the molecule and can be selectively deprotected under mild conditions. Aqueous phosphoric acid is an effective, environmentally benign, selective and mild reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers .

Conversion to Other Functional Groups

The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields . This allows for the conversion of tert-butyl esters to other functional groups, expanding the range of possible reactions and products.

Deprotection of tert-Butyl Esters

The compound can be deprotected using various methods. For example, the combination of the tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB •+ ), and triethylsilane mediates a mild OtBu deprotection .

Synthesis of Biologically Active Natural Products

The compound has been used in the synthesis of biologically active natural products like Indiacen A and Indiacen B . These natural products have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Use in the Synthesis of Indole Derivatives

The compound has been used in the synthesis of indole derivatives containing an alkyne, enyne, or diene moiety at the 4-position . These derivatives are significant as a scaffold in the synthesis of biologically active natural products, including those isolated from plants, bacteria, and fungi .

Use in the Horner–Wadsworth–Emmons Olefination

The compound has been used in the Horner–Wadsworth–Emmons olefination . This reaction is a method for the synthesis of carbon-carbon double bonds using phosphonate esters .

Mechanism of Action

Target of Action

(Trimethylsilyl)carbamic acid tert-butyl ester, also known as tert-butyl N-trimethylsilylcarbamate, is primarily used as a protecting group in organic synthesis . Its primary targets are functional groups in organic molecules that need to be shielded from reactions. This compound is particularly used to protect amines by converting them into carbamates .

Mode of Action

The mode of action of (Trimethylsilyl)carbamic acid tert-butyl ester involves the protection of amines. The compound forms a carbamate with the amine, effectively protecting it from further reactions . When the protection is no longer needed, the tert-butyl N-trimethylsilylcarbamate can be removed through a process involving the cleavage of the C-O bond . This process is facilitated by a catalyst and accelerated by sacrificial triethylsilane .

Biochemical Pathways

The biochemical pathways affected by (Trimethylsilyl)carbamic acid tert-butyl ester are those involving amines. By protecting amines, this compound allows for transformations of other functional groups in the molecule without affecting the amines . Once the desired transformations are complete, the protecting group can be removed, allowing the amine to participate in subsequent reactions .

Result of Action

The result of the action of (Trimethylsilyl)carbamic acid tert-butyl ester is the temporary protection of amines in organic molecules. This allows for selective reactions to occur on other parts of the molecule without interference from the amines . Once the protecting group is removed, the amines can participate in further reactions .

Action Environment

The action of (Trimethylsilyl)carbamic acid tert-butyl ester is influenced by environmental factors such as temperature, pH, and the presence of a catalyst . For example, the removal of the protecting group is facilitated by a catalyst and can be accelerated by sacrificial triethylsilane . The reaction conditions, including temperature and pH, can also affect the efficiency of the protection and deprotection processes .

Safety and Hazards

Aqueous phosphoric acid is an effective, environmentally benign, selective and mild reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers . CBZ carbamates, azetidine, benzyl and methyl esters, TBDMS, and methyl phenyl ethers are tolerated .

properties

IUPAC Name

tert-butyl N-trimethylsilylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2Si/c1-8(2,3)11-7(10)9-12(4,5)6/h1-6H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXUKTHUNOHNCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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